molecular formula C7H5ClN2 B155766 1-Chloropyrrolo[1,2-a]pyrazine CAS No. 136927-64-5

1-Chloropyrrolo[1,2-a]pyrazine

Cat. No. B155766
M. Wt: 152.58 g/mol
InChI Key: UECDOWHLPZJHSY-UHFFFAOYSA-N
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Description

1-Chloropyrrolo[1,2-a]pyrazine is a heterocyclic compound that features a pyrrolopyrazine core with a chlorine substituent. This structure is a key fragment in various pharmacologically active compounds and is of interest due to its potential biological activities.

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]pyrazine derivatives has been explored through various methods. One approach involves the one-pot synthesis of 9-alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines, where hydrazides react with 2,3-dichloropyrido[2,3-b]pyrazine to afford tricyclic structures . Another method describes the synthesis of the pyrrolo[1,2-a]pyrazine system from pyrrole, which includes electrophilic substitution and 1,3-dipolar cycloaddition reactions . Additionally, a palladium-catalyzed heteroannulation process has been used to synthesize 6-substituted-5H-pyrrolo[2,3-b]pyrazines starting from N-(3-chloropyrazin-2-yl)-methanesulfonamide and terminal alkynes .

Molecular Structure Analysis

Ab initio calculations have been carried out to understand the molecular structure of pyrrolo[1,2-a]pyrazine. These studies help in investigating the basic chemistry of the compound, including its reactivity towards various reagents and the formation of salts by quaternization of the nonbridgehead nitrogen .

Chemical Reactions Analysis

Pyrrolo[1,2-a]pyrazine derivatives undergo a variety of chemical reactions. For instance, N-ylides obtained from pyrrolo[1,2-a]pyrazine salts can undergo 1,3-dipolar cycloaddition to yield various dipyrrolopyrazine structures . Acylation reactions have also been reported, where esters, nitriles, and amides of dipyrrolo[1,2-a:2',1'-c]pyrazines are synthesized .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Chloropyrrolo[1,2-a]pyrazine derivatives are influenced by their molecular structure. For example, the introduction of a trifluoromethyl group to the pyrrolo[1,2-a]pyrazine system can lead to reactions with O- and N-nucleophiles, resulting in the transformation of the trifluoromethyl group to amide and amidine groups . The hydrogenation of 3,4-dihydropyrrolo[1,2-a]pyrazines can lead to the formation of octahydropyrrolo[1,2-a]pyrazines, which are structural fragments of several drugs .

Scientific Research Applications

  • Pharmaceuticals and Bioactive Molecules

    • Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings .
    • Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
    • Many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources .
  • Antimicrobial Activity

    • Pyrrolo[1,2-a]pyrazine derivatives have shown significant antibacterial, antifungal, and antiviral activities .
  • Kinase Inhibition

    • 5H-Pyrrolo[2,3-b]pyrazine derivatives have shown more activity on kinase inhibition .
  • Drug Discovery

    • The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .
  • Antitumor Activity

    • Pyrrolopyrazine derivatives have shown potential in the field of cancer research .
    • They have exhibited antitumor activities, making them a point of interest for the development of new cancer therapies .
  • Antioxidant Activity

    • Pyrrolopyrazine derivatives have also demonstrated antioxidant activities .
    • This makes them potentially useful in the treatment of diseases caused by oxidative stress .

Safety And Hazards

The compound has been classified under GHS07. The hazard statements for the compound include H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . The precautionary statement includes P280, which advises wearing protective gloves and clothing .

Future Directions

Pyrrolopyrazine derivatives, including 1-Chloropyrrolo[1,2-a]pyrazine, have shown potential therapeutic value . Therefore, the synthetic methods and biological activities of these derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

1-chloropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-7-6-2-1-4-10(6)5-3-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECDOWHLPZJHSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C(C2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576495
Record name 1-Chloropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloropyrrolo[1,2-a]pyrazine

CAS RN

136927-64-5
Record name 1-Chloropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloropyrrolo[1,2-a]pyrazine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To pyrrolo[1,2-a]pyrazin-1(2H)-one (0.35 g, 2.61 mmol) was added phosphorous oxychloride (4.0 g, 26.1 mmol). The reaction mixture was agitated for approximately 16 hours. The reaction mixture was then made alkaline by the addition of sodium bicarbonate. The reaction mixture was then extracted with hexane, washed with a saturated sodium bicarbonate solution, dried over MgSO4 and evaporated. The product was purified by recrystallization in hexane and cooled with a mixture of dry ice and acetone to give the title compound, 1-chloropyrrolo[1,2-a]pyrazine (71%), m.p. 56°-57° C.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MM Heravi, V Zadsirjan, M Malmir… - Monatshefte für Chemie …, 2021 - Springer
Carbon–nitrogen cross-coupling reaction is an imperative and vital conversion in organic synthesis since one of its products, arylamines, are key frameworks in several natural products, …
Number of citations: 8 link.springer.com
ML Martini, J Liu, C Ray, X Yu, XP Huang… - Journal of medicinal …, 2019 - ACS Publications
G protein-coupled receptors (GPCRs) are capable of downstream signaling through distinct noncanonical pathways such as β-arrestins in addition to the canonical G protein-dependent …
Number of citations: 16 pubs.acs.org
M Arokiyadass - Scholar: National School of Leadership, 2020 - jconsortium.com
A mild and highly efficient catalytic amination procedure for chloroheteroarenes at ambient temperature using the Pd/PTABS catalytic system is reported. The protocol is selective for the …
Number of citations: 0 jconsortium.com
SS Murthy Bandaru, S Bhilare, N Chrysochos… - Organic …, 2018 - ACS Publications
A mild and highly efficient catalytic amination procedure for chloroheteroarenes at ambient temperature using the Pd/PTABS catalytic system is reported. The protocol is selective for the …
Number of citations: 60 pubs.acs.org
ML Martini - 2019 - search.proquest.com
G protein-coupled receptors (GPCRs) are capable of downstream signaling through distinct non-canonical pathways such as β-arrestins in addition to the canonical G protein-…
Number of citations: 0 search.proquest.com

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